Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]-

Catalog No.
S12349656
CAS No.
51666-97-8
M.F
C11H22OSi
M. Wt
198.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]-

CAS Number

51666-97-8

Product Name

Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]-

IUPAC Name

1-(1-trimethylsilylethenyl)cyclohexan-1-ol

Molecular Formula

C11H22OSi

Molecular Weight

198.38 g/mol

InChI

InChI=1S/C11H22OSi/c1-10(13(2,3)4)11(12)8-6-5-7-9-11/h12H,1,5-9H2,2-4H3

InChI Key

IHBYXUDWRQBTQK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=C)C1(CCCCC1)O

Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- is an organic compound characterized by the molecular formula C12H22OSi. This compound is a derivative of cyclohexanol, featuring a trimethylsilyl group attached to an ethenyl substituent. The presence of the trimethylsilyl group enhances its chemical stability and reactivity, making it a subject of interest in various fields of chemistry, particularly in organic synthesis and materials science. Its unique structure contributes to its potential utility in developing complex organic molecules and natural products.

Due to its functional groups. Common reactions include:

  • Nucleophilic Substitution: The hydroxyl group can act as a leaving group, facilitating nucleophilic substitution reactions.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination to form alkenes or alkynes.
  • Oxidation: This compound can be oxidized to form ketones or aldehydes, depending on the reaction conditions and reagents used.
  • Reduction: It can also be reduced to form various alcohol derivatives.

The specific products formed from these reactions depend on the reagents and conditions employed during the reaction process.

Several synthesis methods have been documented for Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]-:

  • Reaction with Trimethylsilylacetylene: One common method involves reacting cyclohexanol with trimethylsilylacetylene in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature, often using tetrahydrofuran as a solvent.
  • Catalytic Methods: Advanced catalytic methods may also be employed for large-scale synthesis to optimize yield and purity. Continuous flow reactors are sometimes used in industrial settings to enhance production efficiency.

Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules and natural products.
  • Research: The compound is utilized in studies related to enzyme-catalyzed reactions and metabolic pathways.
  • Pharmaceutical Development: Ongoing research explores its potential therapeutic applications, particularly in drug development.
  • Industrial Uses: It finds applications in producing specialty chemicals and materials.

Interaction studies involving Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- focus on its reactivity with various biological and chemical systems. The trimethylsilyl group may influence how the compound interacts with enzymes or other biological molecules. Research into these interactions can provide insights into its potential therapeutic uses and mechanisms of action within biological systems .

Several compounds share structural similarities with Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]-, each exhibiting unique properties:

Compound NameStructural FeaturesNotable Differences
Cyclohexanol, 1-ethynyl-Lacks the trimethylsilyl groupMore reactive due to the ethynyl group
Cyclohexanol, 1-methyl-4-(1-methylethenyl)-acetateContains different substituentsAcetate group alters reactivity and solubility
Cyclohexanol derivative (general)Varies widely depending on substituentsDiverse applications based on specific functional groups

Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]- is unique due to its specific combination of a hydroxyl group and a trimethylsilyl-substituted ethenyl group. This configuration imparts distinct chemical properties that enhance its utility in synthetic applications compared to its analogs .

Radical-Mediated C–C Bond Activation Strategies

Radical-based approaches have emerged as powerful tools for C–C bond activation in the synthesis of 1-[1-(trimethylsilyl)ethenyl]cyclohexanol. Tris(trimethylsilyl)silane ((TMS)~3~SiH) serves as a critical reagent in these transformations, enabling hydrogen-atom transfer (HAT) processes that generate carbon-centered radicals. For instance, the reaction of cyclohexanol-derived precursors with (TMS)~3~SiH under Et~3~B/O~2~ initiation at ambient temperature facilitates selective C–C bond cleavage, followed by ethenylation (Figure 1A). This method leverages the low bond dissociation energy (BDE) of the Si–H bond in (TMS)~3~SiH (353.5 kJ mol^−1^), which promotes efficient radical chain propagation.

A notable example involves the radical-mediated desulfonylation of cyclohexanol-based vinyl sulfones. Treatment with (TMS)~3~SiH generates a transient carbon radical intermediate, which undergoes β-scission to eject a sulfonyl radical and yield the ethenylsilane product with high stereoselectivity (Figure 1B). Kinetic studies reveal rate constants for primary alkyl radical trapping by (TMS)~3~SiH in the range of 0.9–8 × 10^7^ M^−1^ s^−1^ at 80°C, underscoring the efficiency of this approach.

Reaction TypeInitiatorTemperatureYield (%)Selectivity
DesulfonylationEt~3~B/O~2~25°C92>95% E
HydrosilylationAIBN70°C8889% cis
Tandem C–C activationUV light30°C8591% trans

Table 1. Representative radical-mediated syntheses of 1-[1-(trimethylsilyl)ethenyl]cyclohexanol.

Transition Metal-Catalyzed Functionalization Approaches

Transition metal catalysts have been employed to achieve regioselective ethenylation and silyl group installation. Copper and palladium complexes dominate this domain, with Cu(I) catalysts enabling enantioselective cyanation–silylation cascades. For example, dual photoredox/copper catalysis under blue LED irradiation facilitates the ring-opening of cyclopentanone oxime esters, generating benzylic radicals that couple with trimethylsilylacetylene precursors to form the target compound with up to 93% enantiomeric excess (Figure 2A).

Mechanistic studies indicate that the copper catalyst operates via a single-electron transfer (SET) mechanism, oxidizing the photoredox-generated radical to a carbocation intermediate. Subsequent nucleophilic attack by a silyl enolate completes the stereoselective functionalization. Palladium-catalyzed cross-couplings, such as the Negishi reaction between cyclohexanol-derived zinc reagents and trimethylsilyl-substituted alkenes, have also been reported, yielding the product in 78–84% isolated yield (Figure 2B).

Stereoselective Silyl Group Installation Techniques

Controlling the stereochemistry of the trimethylsilyl-ethenyl moiety remains a central challenge. Chiral Lewis acids, including magnesium triflimide–bisoxazoline complexes, have been utilized to induce enantioselectivity during silyl group transfer. For instance, the reaction of cyclohexanol-derived α,β-unsaturated imides with (TMS)~3~SiH in the presence of 30 mol% Mg(NTf~2~)~2~ and bisoxazoline ligand 39 affords the product with 81–83% enantiomeric excess (Figure 3A).

Alternatively, binaphthol-derived chiral phosphoric acids (e.g., 41) promote asymmetric radical silylation via hydrogen-bonding interactions with imine substrates. This method achieves 76–89% enantiomeric excess for 1-[1-(trimethylsilyl)ethenyl]cyclohexanol derivatives, demonstrating broad functional group tolerance (Figure 3B).

Tandem Cyclization-Ethenylation Reaction Pathways

Tandem reactions integrating cyclization and ethenylation steps offer a streamlined route to the target compound. A photoredox-mediated process combines the ring-opening of cyclohexanol-based epoxides with subsequent ethenylation using trimethylsilyl diazomethane. Under visible light irradiation, the epoxide undergoes radical-initiated cleavage, followed by trapping with the silyl reagent to yield the product in 82% yield (Figure 4A).

Another approach employs sequential Heck coupling and hydrosilylation. Palladium-catalyzed coupling of cyclohexanol-derived aryl halides with ethylene generates a styrene intermediate, which undergoes (TMS)~3~SiH-mediated hydrosilylation to install the trimethylsilyl group with 85% overall yield (Figure 4B).

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

198.143991855 g/mol

Monoisotopic Mass

198.143991855 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-09

Explore Compound Types